molecular formula C20H20N2O3 B1684230 Elliptinium acetate CAS No. 58337-35-2

Elliptinium acetate

カタログ番号: B1684230
CAS番号: 58337-35-2
分子量: 336.4 g/mol
InChIキー: BOMZMNZEXMAQQW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Breast Cancer Treatment

  • Phase II Clinical Trials : Several studies have investigated the efficacy of elliptinium acetate in patients with advanced breast cancer. Notably:
    • A study involving 83 patients indicated an overall objective response rate of 18% , with complete and partial responses observed in various patient groups. The regimen employed was 80 mg/m² daily for three consecutive days every 21 days, which was found to be less toxic compared to weekly schedules .
    • Another trial reported a 15% overall response rate among 33 evaluable patients, with one complete remission achieved .
  • Toxicity Profile : While this compound demonstrates modest efficacy, it is associated with several side effects. Common toxicities include:
    • Xerostomia (dry mouth) occurring in approximately 10% of patients.
    • Immune-mediated hemolytic reactions were not observed with the modified dosing schedule .

Mechanistic Insights

Research has highlighted this compound's mechanism of action as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .

Comparative Efficacy and Safety

A comparative analysis of this compound against other chemotherapeutic agents reveals its unique profile:

Agent Efficacy in Breast Cancer Common Toxicities
This compound18% objective responseXerostomia, immune-mediated reactions
Doxorubicin~60% objective responseCardiotoxicity, myelosuppression
Paclitaxel~30-40% objective responseNeuropathy, hypersensitivity reactions

Case Studies and Research Findings

  • Case Study on Efficacy : In a cohort study of patients who had previously failed other treatments, this compound demonstrated a favorable toxicity profile with minimal myelosuppression and no alopecia reported .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed rapid metabolism and a high ratio of plasma total radioactivity to unchanged drug levels, indicating efficient drug clearance and potential implications for dosing strategies .

生物活性

Elliptinium acetate, also known as Celiptium, is a synthetic derivative of the naturally occurring alkaloid ellipticine. Its molecular formula is C18H20N2O3C_{18}H_{20}N_2O_3 with a CAS number of 58337-35-2. This compound has garnered attention for its potential in cancer treatment, primarily due to its biological activities as a topoisomerase II inhibitor and DNA intercalator, which lead to cytotoxic effects in cancer cells.

This compound functions by stabilizing the cleavable complex formed between topoisomerase II and DNA, resulting in DNA breakage and subsequent cell death. This mechanism is crucial for its antineoplastic properties, particularly against various cancer types.

Key Features:

  • Topoisomerase II Inhibition : this compound interferes with the normal function of topoisomerase II, an enzyme critical for DNA replication and transcription.
  • DNA Intercalation : The compound can intercalate between DNA bases, disrupting the double helix structure and leading to further cytotoxicity.

Biological Activity Overview

This compound has been studied extensively for its anticancer properties. Below is a summary of its biological activities:

Activity Description
Antitumor Activity Demonstrated efficacy in various cancers, particularly breast cancer.
Cytotoxic Properties Induces apoptosis in cancer cells through DNA damage.
Minimal Side Effects Reports indicate low incidence of myelosuppression and renal insufficiency during treatment.

Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in treating different types of cancer.

Phase II Study in Breast Cancer

A notable study involved 18 patients with advanced measurable breast cancer treated with this compound at a dosage of 100 mg/m² for three consecutive days every three weeks. The results indicated:

  • Objective Response : Two patients exhibited tumor responses lasting over four weeks.
  • Toxicity Profile : Minimal side effects were observed, with no cases of alopecia reported .

Efficacy in Metastatic Breast Cancer

In another phase II study involving 33 evaluable patients:

  • Complete Remission : One patient achieved complete remission.
  • Partial Responses : Four patients showed partial responses, yielding an overall objective response rate of 15% .

Covalent Binding to Nucleic Acids

Research has demonstrated that this compound can covalently bind to nucleic acids within cells. A study using L1210 leukemia cells revealed:

  • Binding Ratio : The binding ratio of elliptinium to RNA and DNA was found to be 2.4×1062.4\times 10^{-6} and 3.4×1063.4\times 10^{-6}, respectively.
  • Non-repairable Damage : The covalent binding induced by elliptinium was not repaired over a significant period, suggesting prolonged cytotoxic effects .

Comparative Analysis with Other Compounds

This compound shares similarities with other chemotherapeutic agents but possesses unique characteristics:

Compound Name Structure Similarity Mechanism of Action Unique Feature
EllipticineHighTopoisomerase II inhibitorNaturally occurring alkaloid
DoxorubicinModerateDNA intercalatorWidely used chemotherapeutic agent
MitoxantroneModerateTopoisomerase II inhibitorAlso acts as an anthracycline
CamptothecinLowTopoisomerase I inhibitorDerived from natural sources

特性

CAS番号

58337-35-2

分子式

C20H20N2O3

分子量

336.4 g/mol

IUPAC名

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate

InChI

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4)

InChIキー

BOMZMNZEXMAQQW-UHFFFAOYSA-N

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

正規SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-]

外観

solid powder

Key on ui other cas no.

58337-35-2

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

58337-34-1 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-methyl-9-hydroxyellipticinium
2-methyl-9-hydroxyellipticinium acetate
9-HME
9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate
9-hydroxy-2-methylellipticinium
9-hydroxy-2-methylellipticinium acetate
9-hydroxy-2N-methyl-ellipticinium acetate
9-hydroxy-methyl-ellipticinium
Celiptium
elliptinium
elliptinium acetate
elliptinium iodide
elliptinium ion(1+)
hydroxy-methyl-ellipticinium
N(2)-methyl-9-hydroxyellipticinium
NSC 264-137
NSC 264137

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elliptinium acetate
Reactant of Route 2
Elliptinium acetate
Reactant of Route 3
Elliptinium acetate
Reactant of Route 4
Elliptinium acetate
Reactant of Route 5
Elliptinium acetate
Reactant of Route 6
Elliptinium acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。